molecular formula C9H11NO3 B1330763 Ethyl 4-hydroxyphenylcarbamate CAS No. 7159-95-7

Ethyl 4-hydroxyphenylcarbamate

Cat. No. B1330763
CAS RN: 7159-95-7
M. Wt: 181.19 g/mol
InChI Key: BECNKUVYBNETOM-UHFFFAOYSA-N
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Patent
US06924275B2

Procedure details

20 g of 4-aminophenol (Mw=109.13; 0.18324 mol) are suspended in 200 cm3 of anhydrous dichloromethane, under an inert atmosphere. The suspension is cooled to a temperature of 0° C. in a bath of ice and 16.4 cm3 of anhydrous pyridine (Mw=79.10; d=0.981; 0.2034 mol) are then added. 17.6 cm3 of ethyl chloroformate (Mw=108.53; d=1.13; 0.18324 mol) are then added dropwise so as to keep the mixture at a temperature below 10° C. The reaction mixture is kept stirring for two hours. The mixture is poured onto one liter of ice-cold water and then extracted with ethyl acetate. The organic phase is washed with water and then dried, filtered and evaporated under vacuum. After recrystallization from a heptane/ethyl acetate mixture, 21 g of a white powder are obtained, which corresponds to a yield of 63%. The melting point of the product obtained is 127.2° C. The H NMR spectrum and the elemental analysis are in accordance with the expected product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
17.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.N1C=CC=CC=1.Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17]>ClCCl>[CH2:19]([O:18][C:16]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)=[O:17])[CH3:20]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Two
Name
Quantity
16.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
17.6 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is kept stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added
CUSTOM
Type
CUSTOM
Details
at a temperature below 10° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
After recrystallization from a heptane/ethyl acetate mixture, 21 g of a white powder
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
The melting point of the product obtained
CUSTOM
Type
CUSTOM
Details
is 127.2° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.